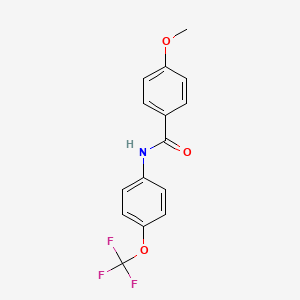

4-Methoxy-N-(4-(trifluoromethoxy)phenyl)benzamide

Description

4-Methoxy-N-(4-(trifluoromethoxy)phenyl)benzamide is a benzamide derivative characterized by a methoxy (-OCH₃) substituent at the para position of the benzoyl ring and a trifluoromethoxy (-OCF₃) group on the aniline moiety. This compound combines electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups, which influence its electronic properties, solubility, and biological interactions.

The trifluoromethoxy group enhances metabolic stability and lipophilicity, making such compounds attractive for pharmaceutical research .

Properties

Molecular Formula |

C15H12F3NO3 |

|---|---|

Molecular Weight |

311.25 g/mol |

IUPAC Name |

4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide |

InChI |

InChI=1S/C15H12F3NO3/c1-21-12-6-2-10(3-7-12)14(20)19-11-4-8-13(9-5-11)22-15(16,17)18/h2-9H,1H3,(H,19,20) |

InChI Key |

KDUXOVMSANXPTK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-(trifluoromethoxy)phenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-(trifluoromethoxy)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of 4-methoxyaniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(4-(trifluoromethoxy)phenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-(trifluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The methoxy group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methoxy-N-(4-(trifluoromethoxy)phenyl)benzamide with structurally and functionally related benzamide derivatives:

Key Structural and Functional Insights

Substituent Effects on Activity

- The trifluoromethoxy group (OCF₃) enhances metabolic stability compared to methoxy (OCH₃) due to its resistance to oxidative degradation. For example, A3 (dual OCF₃ groups) exhibits mitochondrial depolarization in cancer cells, while the target compound’s single OCF₃ group may offer balanced lipophilicity for cellular uptake .

- Methoxy groups (OCH₃) are associated with improved solubility and moderate electronic effects. Compound VIIc leverages this group for anticancer activity, likely through DNA intercalation or kinase inhibition .

Biological Activity Trends Antimicrobial Activity: Compounds with hydroxy and halogen substituents (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) show potent activity against sulfate-reducing bacteria, attributed to their ability to disrupt membrane integrity or enzyme function . Antiviral Activity: Thiophene-sulfonyl-piperazine derivatives (e.g., compound 7) inhibit norovirus by targeting viral proteases or host-cell entry mechanisms .

Spectroscopic and Physical Properties

- IR Spectroscopy : Benzamides with OCF₃ exhibit strong absorption at ~1250–1300 cm⁻¹ (C-O stretching), while C=O stretches appear at ~1650–1680 cm⁻¹ across analogs .

- NMR : Trifluoromethoxy carbons resonate at δ ~120–125 ppm (¹³C), distinct from methoxy carbons at δ ~55–60 ppm .

Synthetic Challenges

- The introduction of trifluoromethoxy groups often requires specialized reagents (e.g., Togni’s reagent) or multi-step sequences, as seen in the synthesis of A3 .

- Hydrazine-linked benzamides (e.g., compound 10d ) are synthesized via condensation reactions, with yields influenced by steric hindrance from substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.